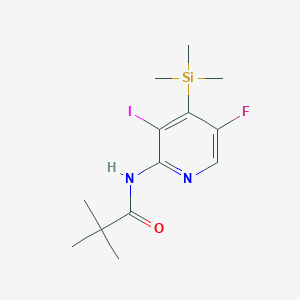

N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide

Description

Properties

IUPAC Name |

N-(5-fluoro-3-iodo-4-trimethylsilylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FIN2OSi/c1-13(2,3)12(18)17-11-9(15)10(19(4,5)6)8(14)7-16-11/h7H,1-6H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHKPEYROUUKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)[Si](C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FIN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501139344 | |

| Record name | Propanamide, N-[5-fluoro-3-iodo-4-(trimethylsilyl)-2-pyridinyl]-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501139344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-78-5 | |

| Record name | Propanamide, N-[5-fluoro-3-iodo-4-(trimethylsilyl)-2-pyridinyl]-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-[5-fluoro-3-iodo-4-(trimethylsilyl)-2-pyridinyl]-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501139344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyridine and trimethylsilyl chloride.

Formation of Intermediate: The initial step involves the iodination of 2-chloro-5-fluoropyridine to form 2-chloro-5-fluoro-3-iodopyridine.

Trimethylsilylation: The intermediate is then reacted with trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyl group.

Amidation: Finally, the trimethylsilylated intermediate undergoes amidation with pivaloyl chloride to yield the desired product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the presence of a base and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an N-aryl or N-alkyl derivative, while coupling reactions would result in biaryl or alkyne-linked products.

Scientific Research Applications

Medicinal Chemistry

N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide is primarily researched for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing new drugs targeting various diseases, including:

- Anticancer Agents : The compound's ability to interact with biological targets may lead to the development of novel anticancer therapeutics.

- Antimicrobial Compounds : Research indicates that modifications in pyridine derivatives can enhance antimicrobial activity, making this compound a subject of interest for antibiotic development.

Material Science

In material science, this compound can be utilized in:

- Polymer Chemistry : Its silyl group allows for incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties.

- Catalysis : The unique electronic properties of the pyridine ring may facilitate catalytic processes in organic synthesis.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various pyridine derivatives, including this compound. The results indicated that modifications to the pyridine structure could significantly enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development.

Case Study 2: Antimicrobial Efficacy

Another research project explored the antimicrobial efficacy of several halogenated pyridine derivatives. This compound showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic discovery.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the trimethylsilyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular

*Estimated based on substituent contributions (TMS adds ~73.11 g/mol compared to formyl in ).

Key Observations:

- Trimethylsilyl vs.

- Halogen Variations : The absence of chlorine (cf. ’s compounds) may reduce electrophilicity at the pyridine ring.

- Boron-Containing Analogs : Compounds like those in are tailored for cross-coupling reactions, whereas the iodine in the target compound enables Ullmann or Stille couplings .

Cost and Availability

Price comparisons (per gram) for select compounds:

Notes:

Biological Activity

N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide is a fluorinated and iodinated pyridine derivative notable for its unique structural features, including a trimethylsilyl group and a pivalamide moiety. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀FIN₂OSi, with a molecular weight of 394.30 g/mol. The presence of both fluorine and iodine atoms significantly influences the compound's reactivity and interaction with biological targets, enhancing its lipophilicity and membrane permeability due to the trimethylsilyl group .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The halogen atoms (fluorine and iodine) can engage in halogen bonding, which may enhance binding affinity to target proteins. The trimethylsilyl group contributes to the compound's lipophilicity, facilitating cellular uptake and interaction with biological membranes .

Biological Applications

This compound has been explored for several biological applications:

- Enzyme Inhibition : Preliminary studies indicate that derivatives of pyridine-based compounds can inhibit various kinases, including TGF-β type I receptor kinase (ALK5) and p38α MAP kinase. For instance, related compounds have shown IC50 values ranging from 7.68 nM to 13.70 nM against ALK5, indicating potent inhibitory activity .

- Pharmaceutical Development : The compound serves as a building block in the synthesis of more complex molecules aimed at developing pharmaceuticals targeting cancer pathways and inflammatory diseases. Its unique structure allows for modifications that can optimize biological activity .

- Biochemical Probes : this compound can be utilized in biochemical assays to study specific biological pathways, potentially acting as a probe for various cellular processes.

Case Studies and Research Findings

Research has highlighted the potential of similar pyridine derivatives in various therapeutic contexts:

Q & A

Q. What are the key synthetic routes for preparing N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide?

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

- Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) in acetic acid .

- Fluorination : Nucleophilic aromatic substitution (SNAr) with a fluorine source (e.g., KF or CsF) at the 5-position, leveraging the electron-withdrawing effect of iodine to direct reactivity .

- Trimethylsilyl Introduction : Silylation via palladium-catalyzed cross-coupling (e.g., using trimethylsilyl chloride and a base) at the 4-position .

- Pivalamide Formation : Acylation of the 2-amine group with pivaloyl chloride under anhydrous conditions . Note: Intermediate characterization (NMR, MS) after each step is critical to confirm regioselectivity and purity.

Q. How should researchers purify this compound to achieve high yields and purity?

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences .

- HPLC : For final purification, employ reverse-phase HPLC with acetonitrile/water (0.1% TFA) to remove trace impurities .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR to confirm substituent positions and integration ratios. NMR is critical for verifying fluorine incorporation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., CHFINOSi) .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing fluorine and iodine substituents be addressed?

- Directing Groups : Utilize the iodine atom’s electron-withdrawing effect to activate the 5-position for fluorination via SNAr. Pre-functionalization with a trimethylsilyl group at the 4-position can sterically block undesired sites .

- Protection/Deprotection : Temporarily protect reactive amines (e.g., with Boc groups) during iodination to prevent side reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites and transition states to guide experimental design .

Q. What strategies are effective for resolving structural ambiguities using X-ray crystallography with SHELXL?

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.

- Refinement : In SHELXL, employ restraints for disordered trimethylsilyl groups and anisotropic displacement parameters for heavy atoms (I, Si) .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions and hydrogen bonding patterns .

Q. How can researchers optimize reaction conditions to minimize deprotection of the trimethylsilyl group?

- Anhydrous Conditions : Conduct silylation under inert atmosphere (N/Ar) with molecular sieves to scavenge moisture .

- Acid Sensitivity : Avoid protic solvents (e.g., MeOH) post-silylation. Use aprotic solvents (e.g., DCM, THF) during work-up .

- Kinetic Control : Optimize reaction temperature (e.g., 0–25°C) to prevent thermal decomposition of the silyl group .

Data Contradiction Analysis

Q. How to resolve discrepancies between spectroscopic data and expected structures?

- Case Study : If NMR shows unexpected splitting, consider rotational isomers or solvent effects. Variable-temperature NMR can distinguish dynamic processes .

- X-ray vs. NMR : If crystallography (SHELXL-refined) reveals a different conformation than NMR, analyze solution vs. solid-state behavior using NOESY or molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.